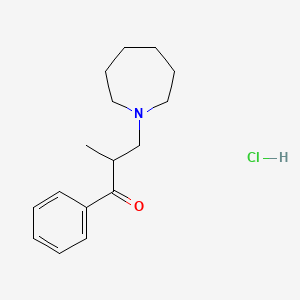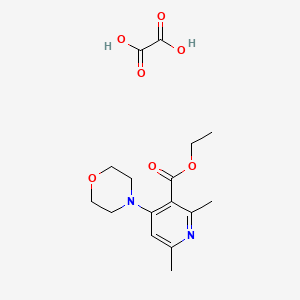
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride, also known as Azepane Ketone, is a synthetic compound that belongs to the cathinone class of drugs. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Scientific Research Applications
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anxiolytic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of depression, anxiety disorders, and addiction. In addition, 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has been used as a reagent in the synthesis of various compounds, including amphetamines and cathinones.
Mechanism of Action
The exact mechanism of action of 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone derivatives. It also exhibits affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, focus, and alertness. It also increases serotonin levels, which may contribute to its anxiolytic and antidepressant effects. 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has been found to have a relatively short half-life, with effects lasting for approximately 2-3 hours.
Advantages and Limitations for Lab Experiments
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone has several limitations for lab experiments. It is a controlled substance and requires special handling and storage procedures. It is also highly potent and can be toxic if not handled properly.
Future Directions
There are several potential future directions for research on 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone. One area of interest is the development of new therapeutic applications, such as the treatment of addiction or pain management. Another area of interest is the investigation of the structure-activity relationship of 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone and its derivatives, which may lead to the development of new compounds with improved pharmacological properties. Finally, there is a need for further research on the safety and toxicity of 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone, particularly in regard to long-term use and potential side effects.
Conclusion:
In conclusion, 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. It has been extensively studied for its potential therapeutic applications and has been found to exhibit analgesic, anxiolytic, and anti-inflammatory properties. Despite its advantages for use in lab experiments, there are several limitations, and further research is needed to fully understand its potential applications and safety.
Synthesis Methods
3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride Ketone can be synthesized through various methods, including the Friedel-Crafts acylation reaction, reductive amination, and Mannich reaction. The most common method involves the reaction of 3-phenylpropanone with azepane in the presence of hydrochloric acid to form 3-(1-azepanyl)-2-methyl-1-phenyl-1-propanone hydrochloride.
properties
IUPAC Name |
3-(azepan-1-yl)-2-methyl-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-14(13-17-11-7-2-3-8-12-17)16(18)15-9-5-4-6-10-15;/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOLCXEOMMOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5479154 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)

![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)



![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)

![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)

![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)